(6-((Tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-((Tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone is a complex organic compound, integrating a pyridine, a tetrahydrofuran, and a piperidine moiety. This unique structure suggests its potential utility in various applications, particularly in pharmaceuticals, due to its diverse functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The compound can be synthesized through a multi-step process:
Formation of Tetrahydrofuran-3-yl ether: : This involves reacting tetrahydrofuran with an appropriate pyridine derivative in the presence of a strong base like sodium hydride.
Incorporation of Piperidinyl Moiety: : The reaction proceeds by introducing the piperidin-4-yl methanone group, which can be achieved through a nucleophilic substitution reaction.
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reagent concentrations to ensure high yield and purity.
Industrial Production Methods
Industrial production typically scales up these laboratory methods, optimizing reaction conditions and utilizing continuous flow techniques to maximize efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound's tetrahydrofuran ring can be oxidized to introduce additional functional groups, enhancing its reactivity.
Reduction: : Potential for reducing the ketone group, altering its pharmacokinetic properties.
Substitution: : The aromatic pyridine ring allows for various substitution reactions, potentially modifying its activity.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, Chromium trioxide.
Reducing agents: : Sodium borohydride, Lithium aluminium hydride.
Substitution conditions: : Halogenating agents like N-bromosuccinimide for electrophilic aromatic substitution.
Major Products
Oxidation and reduction reactions yield derivatives with modified functional groups, potentially impacting the compound's pharmacological profile. Substitution reactions primarily yield halogenated or otherwise functionalized pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
(6-((Tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone holds significant promise in various fields:
Chemistry: : As a versatile intermediate for synthesizing more complex molecules.
Biology: : Potentially as a biochemical probe due to its unique functional groups.
Medicine: : Investigated for its potential therapeutic properties, particularly in targeting specific receptors or enzymes.
Industry: : Utilized in the development of novel materials with unique properties.
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets, likely through its pyridine ring, which can participate in hydrogen bonding and pi-stacking interactions. The trifluoromethyl group on the piperidine ring can enhance these interactions by increasing the compound's lipophilicity and metabolic stability.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds such as (6-((Tetrahydrofuran-3-yl)oxy)pyridin-3-yl)piperidin-1-yl)methanone and (6-(pyridin-3-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone), our compound stands out due to its specific functionalization at both the tetrahydrofuran and piperidine moieties.
Similar Compounds
(6-((Tetrahydrofuran-3-yl)oxy)pyridin-3-yl)piperidin-1-yl)methanone
(6-(pyridin-3-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone)
Both offer similar pharmacological potential but differ in their lipophilicity and metabolic pathways, which could impact their bioavailability and therapeutic efficacy.
This compound's unique structural features make it an exciting candidate for further research and application. What’s next? Anything specific you’re curious about regarding this compound?
Eigenschaften
IUPAC Name |
[6-(oxolan-3-yloxy)pyridin-3-yl]-[4-(trifluoromethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N2O3/c17-16(18,19)12-3-6-21(7-4-12)15(22)11-1-2-14(20-9-11)24-13-5-8-23-10-13/h1-2,9,12-13H,3-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDDCNCBWPUZHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C(=O)C2=CN=C(C=C2)OC3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.